molecular formula C7H10BrNO2S B8693269 3-(4-Bromobutyl)-1,3-thiazolidine-2,4-dione CAS No. 85073-21-8

3-(4-Bromobutyl)-1,3-thiazolidine-2,4-dione

Cat. No. B8693269
Key on ui cas rn: 85073-21-8
M. Wt: 252.13 g/mol
InChI Key: NURSVPNIOIFOQH-UHFFFAOYSA-N
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Patent
US04367335

Procedure details

The 2,4-thiazolidinedione sodium salt (13.91 g., 0.1 mole) is added to a solution of 1,4-dibromobutane (64.77 g., 0.3 mole) in 500 ml. of dry dimethylformamide. After stirring the mixture at room temperature for a 16 hr. period, the resulting clear solution is concentrated in vacuo and residual material dissolved in chloroform, filtered, and concentrated in vacuo to an amber oil. Distillation of the oil affords 20.62 g. (81% yield) of 3-(4-bromobutyl)-2,4-thiazolidinedione, b.p. 105°-115° C. at 0.02 mmHg.
Name
2,4-thiazolidinedione sodium salt
Quantity
13.91 g
Type
reactant
Reaction Step One
Quantity
64.77 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[S:2]1[CH2:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].[Br:9][CH2:10][CH2:11][CH2:12][CH2:13]Br>CN(C)C=O>[Br:9][CH2:10][CH2:11][CH2:12][CH2:13][N:4]1[C:5](=[O:7])[CH2:6][S:2][C:3]1=[O:8] |f:0.1,^1:0|

Inputs

Step One
Name
2,4-thiazolidinedione sodium salt
Quantity
13.91 g
Type
reactant
Smiles
[Na].S1C(NC(C1)=O)=O
Name
Quantity
64.77 g
Type
reactant
Smiles
BrCCCCBr
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the mixture at room temperature for a 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
period, the resulting clear solution is concentrated in vacuo and residual material
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in chloroform
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an amber oil
DISTILLATION
Type
DISTILLATION
Details
Distillation of the oil
CUSTOM
Type
CUSTOM
Details
affords 20.62 g

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrCCCCN1C(SCC1=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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